molecular formula C21H25BrN2O4S B12942379 Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate

Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate

Cat. No.: B12942379
M. Wt: 481.4 g/mol
InChI Key: WFYPZXQUWSTUMQ-UWJYYQICSA-N
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Description

Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate is a complex organic compound that belongs to the class of spirocyclic oxindoles These compounds are characterized by their unique three-dimensional structures, which include a spiro-connected indoline and thiazolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate typically involves multiple steps. One common approach is the condensation of an indoline derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of a base such as piperidine and solvents like ethanol, followed by refluxing to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-pyridine] derivatives: These compounds share a similar spirocyclic structure but differ in the heterocyclic ring attached to the indoline.

    Spiro[chromeno[4,3-b]chromene-7,3’-indolines]: These compounds have a spiro-connected chromene ring instead of a thiazolidine ring.

Uniqueness

Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate is unique due to its specific combination of functional groups and its spirocyclic structure.

Properties

Molecular Formula

C21H25BrN2O4S

Molecular Weight

481.4 g/mol

IUPAC Name

ethyl (2S,4R)-5'-bromo-3-(cyclohexanecarbonyl)-1'-methyl-2'-oxospiro[1,3-thiazolidine-2,3'-indole]-4-carboxylate

InChI

InChI=1S/C21H25BrN2O4S/c1-3-28-19(26)17-12-29-21(24(17)18(25)13-7-5-4-6-8-13)15-11-14(22)9-10-16(15)23(2)20(21)27/h9-11,13,17H,3-8,12H2,1-2H3/t17-,21-/m0/s1

InChI Key

WFYPZXQUWSTUMQ-UWJYYQICSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CS[C@@]2(N1C(=O)C3CCCCC3)C4=C(C=CC(=C4)Br)N(C2=O)C

Canonical SMILES

CCOC(=O)C1CSC2(N1C(=O)C3CCCCC3)C4=C(C=CC(=C4)Br)N(C2=O)C

Origin of Product

United States

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